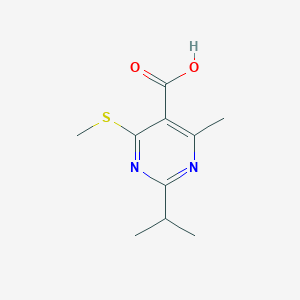![molecular formula C21H19N5O3S B2618434 Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1184985-21-4](/img/structure/B2618434.png)
Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate” is a complex organic compound that contains several functional groups and heterocyclic rings . It includes a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and functional groups . Unfortunately, the specific structural details for this compound are not available in the current literature.Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds with a similar structure, such as triazolo[4,3-a]pyrazine derivatives, have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Energetic Materials
Triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized effectively . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They have potential applications as secondary explosives .
Heat-Resistant Explosives
Some of these energetic materials, such as compound 10, have a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . These features suggest strong possibilities for applications as heat-resistant explosives .
Primary Explosives
Compounds 14, 17, and 19 are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives .
Hydrogen-Bond Donor/Acceptor
The carbonyl and amine groups in the carboxamide function act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively . This behavior can enhance the biological activity of the compound .
Therapeutic Applications
1,2,4-Triazole is used as a core molecule for the design and synthesis of many medicinal compounds . It possesses a broad spectrum of therapeutically interesting drug candidates such as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, structure, and potential biological activities. The [1,2,4]triazolo[4,3-a]quinoxaline moiety has shown promise in various areas of medicinal chemistry , suggesting that this compound could also have potential applications in this field.
Mecanismo De Acción
Target of Action
Methyl 4-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline Similar compounds have been shown to exhibit antiviral and antimicrobial activities , suggesting that their targets may include viral proteins or bacterial cells.
Mode of Action
It is known that similar compounds interact with their targets through a process known as dna intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting normal DNA function and leading to cell death .
Biochemical Pathways
Given its potential antiviral and antimicrobial activities , it can be inferred that this compound may interfere with essential biochemical pathways in viruses or bacteria, leading to their inhibition or death.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity , suggesting that this compound may also have cytotoxic effects, leading to cell death.
Propiedades
IUPAC Name |
methyl 4-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-17-24-25-19-20(23-15-6-4-5-7-16(15)26(17)19)30-12-18(27)22-14-10-8-13(9-11-14)21(28)29-2/h4-11H,3,12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLUGOCRSILRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

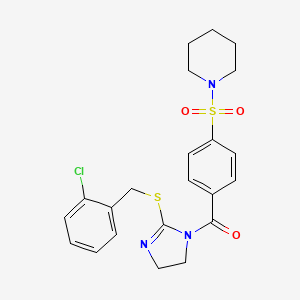
![8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline](/img/structure/B2618353.png)
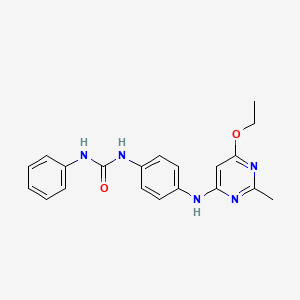
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618356.png)

![8-benzoyl-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2618362.png)

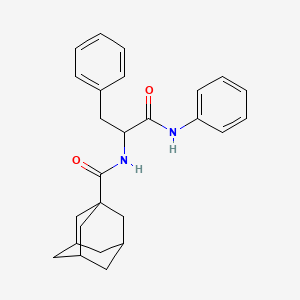

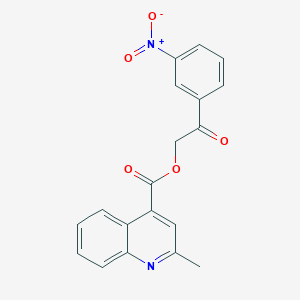
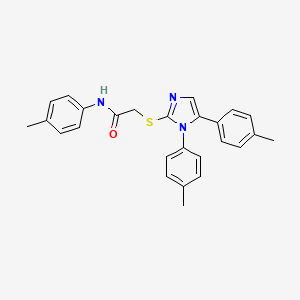
![1-(2,4-dichlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618372.png)
![4-methoxy-N-[2-methoxy-4-[3-methoxy-4-[(4-methoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2618373.png)
